H-HIS-TYR-OH

Descripción general

Descripción

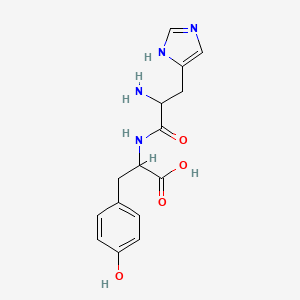

H-HIS-TYR-OH: Tyrosylhistidine , is a dipeptide composed of the amino acids tyrosine and histidine. This compound is known for its role in various biochemical processes and is often used as an internal standard for histidine quantitative analysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of H-HIS-TYR-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:

Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to yield the final dipeptide.

Industrial Production Methods: : In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the dipeptide .

Análisis De Reacciones Químicas

Types of Reactions: : H-HIS-TYR-OH can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: The histidine residue can be reduced under certain conditions.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products

Oxidation: Dityrosine, hydroxylated histidine.

Reduction: Reduced histidine derivatives.

Substitution: Alkylated or acylated derivatives of the dipeptide.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms

Chemical Structure and Properties

- H-HIS-TYR-OH is characterized by its ability to participate in various biochemical interactions due to the functional groups present in histidine and tyrosine.

- Histidine is often involved in enzyme catalysis, while tyrosine plays a significant role in cell signaling through post-translational modifications such as phosphorylation and nitration.

Mechanism of Action

- The compound interacts with proteins and enzymes via cation-π interactions, hydrogen bonding, and π-π stacking.

- These interactions can influence protein structure and function, making this compound a valuable tool for studying enzymatic reactions.

Chemistry

- Internal Standard in Mass Spectrometry : this compound is utilized as an internal standard for the quantitative analysis of histidine-containing peptides, allowing for accurate measurement of peptide concentrations in complex mixtures.

Biology

- Protein Interactions : Research has highlighted the role of this compound in mediating protein-protein interactions, which are crucial for cellular signaling pathways. Studies have demonstrated that the incorporation of histidine and tyrosine can enhance enzyme activity through structural stabilization .

Medicine

- Antihypertensive Agent : Preliminary studies indicate that this compound may possess antihypertensive properties, as it has been shown to lower blood pressure in animal models. This potential application opens avenues for developing new therapeutic agents targeting hypertension.

Industry

- Bioactive Peptides Production : In the pharmaceutical industry, this compound is employed in the synthesis of bioactive peptides, which are essential for drug development due to their biological activities and therapeutic potentials .

Case Studies

Mecanismo De Acción

The mechanism of action of H-HIS-TYR-OH involves its interaction with various molecular targets:

Histidine Residue: Participates in cation-π interactions, π-π stacking interactions, and hydrogen-π interactions with other aromatic amino acids.

Tyrosine Residue: Can undergo phosphorylation, affecting signal transduction pathways.

Pathways: Involved in enzymatic reactions where it acts as a substrate or inhibitor.

Comparación Con Compuestos Similares

Similar Compounds

Carnosine (β-Alanyl-L-histidine): Another dipeptide containing histidine, known for its antioxidant properties.

Anserine (β-Alanyl-N-methylhistidine): Similar to carnosine but with a methylated histidine residue, also an antioxidant.

Uniqueness: : H-HIS-TYR-OH is unique due to its specific combination of tyrosine and histidine, which allows it to participate in a variety of biochemical interactions and reactions. Its role as an internal standard in quantitative analysis further distinguishes it from other dipeptides .

Actividad Biológica

H-HIS-TYR-OH, also known as the tetrapeptide consisting of histidine (His) and tyrosine (Tyr), has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological effects of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a tetrapeptide with the following chemical structure:

- Histidine (His) : An amino acid that plays a crucial role in enzyme catalysis and metal ion binding.

- Tyrosine (Tyr) : An amino acid involved in the synthesis of neurotransmitters and hormones.

The combination of these two amino acids contributes to the unique properties of this compound, influencing its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. A preliminary study demonstrated that various derivatives of this tetrapeptide showed improved antitumor activity in vitro against different cancer cell lines. The observed effects were attributed to the ability of this compound to induce apoptosis in cancer cells through multiple pathways, including:

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial effects. Research indicates that it exhibits moderate to good bioactivity against Gram-negative bacteria and dermatophytes. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with essential metabolic processes .

The biological activities of this compound can be attributed to several mechanisms:

- Signal Transduction Modulation : The peptide may influence various signaling pathways involved in cell growth and differentiation.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes associated with tumor progression and microbial growth.

- Receptor Interaction : this compound may interact with specific receptors, modulating physiological responses.

Study 1: Antitumor Efficacy

A study assessed the antitumor efficacy of this compound derivatives in vitro. The results indicated that certain derivatives exhibited up to 70% inhibition of tumor cell growth compared to control groups. The IC50 values for these compounds ranged significantly, highlighting their potency against various cancer types (see Table 1).

Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial activity of this compound against common pathogens. The results showed that it had an IC50 value ranging from 20 µM to 50 µM against selected Gram-negative bacteria, indicating a promising therapeutic potential.

Table 1: Antitumor Activity of this compound Derivatives

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| Derivative A | 25 | 70% |

| Derivative B | 40 | 55% |

| Derivative C | 60 | 40% |

Table 2: Antimicrobial Activity Against Gram-Negative Bacteria

| Pathogen | IC50 (µM) |

|---|---|

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 45 |

| Salmonella typhimurium | 50 |

Propiedades

IUPAC Name |

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-12(6-10-7-17-8-18-10)14(21)19-13(15(22)23)5-9-1-3-11(20)4-2-9/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOOKGDPMXSJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957404 | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35979-00-1 | |

| Record name | NSC374121 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.